1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone
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Overview
Description
1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is an organic compound that features a benzodioxole ring substituted with a methoxy group and a nitroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone typically involves the nitration of 1-(7-Methoxy-1,3-benzodioxol-5-yl)ethanone. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-aminoethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(7-Methoxy-1,3-benzodioxol-5-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-aminoethanone: Formed by the reduction of the nitro group, with different chemical and biological properties.
7-Methoxy-1,3-benzodioxole: A simpler structure without the ethanone moiety, used as a building block in organic synthesis.
Uniqueness
1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is unique due to the presence of both the methoxy and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-15-8-2-6(7(12)4-11(13)14)3-9-10(8)17-5-16-9/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAQXPVNXGFJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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